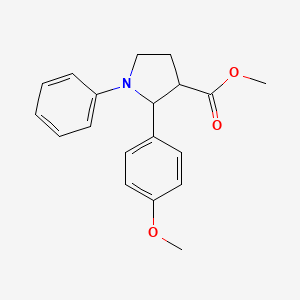
Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxyphenyl group and a phenyl group, along with a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds.
Substitution Reactions:
Esterification: The carboxylate ester functional group is introduced through an esterification reaction, typically involving methanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate: shares structural similarities with other pyrrolidine derivatives such as:
Uniqueness
- The presence of both methoxyphenyl and phenyl groups, along with the ester functional group, imparts unique chemical and biological properties to this compound. These structural features contribute to its distinct reactivity and potential applications compared to other similar compounds.
Biological Activity
Methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H21NO3, with a molecular weight of approximately 287.36 g/mol. The structure includes a pyrrolidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant and anxiolytic properties. For instance, studies have shown that modifications on the pyrrolidine framework can enhance the binding affinity to serotonin receptors, which are pivotal in mood regulation .
Anticancer Potential
Compounds similar to this compound have been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis and modulation of cell cycle progression .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes:
- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions involving amino acids or related compounds.
- Substitution Reactions : Introducing the methoxyphenyl group through electrophilic aromatic substitution or similar methodologies.
- Esterification : Converting carboxylic acid derivatives into esters using methanol and acid catalysts.
Case Study 1: Antidepressant Activity
A study published in Nature investigated the antidepressant effects of pyrrolidine derivatives in animal models. This compound was tested alongside other analogs, revealing significant improvements in behavioral tests associated with depression after administration .
Case Study 2: Anticancer Effects
In a recent study examining various pyrrolidine derivatives for anticancer activity, this compound showed promising results against human breast cancer cell lines, with IC50 values indicating potent cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .
Research Findings Summary Table
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H21NO3/c1-22-16-10-8-14(9-11-16)18-17(19(21)23-2)12-13-20(18)15-6-4-3-5-7-15/h3-11,17-18H,12-13H2,1-2H3 |
InChI Key |
ORZPXPQIGMLMSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CCN2C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















